molecular formula C26H30N10O6 B1668958 L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide CAS No. 97958-08-2

L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide

Cat. No. B1668958
CAS RN: 97958-08-2
M. Wt: 578.6 g/mol
InChI Key: OLFPNWJCEUTPNJ-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI 922 is an allergic mediator release inhibitor. It inhibits human neutrophil activation.

properties

CAS RN

97958-08-2

Product Name

L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide

Molecular Formula

C26H30N10O6

Molecular Weight

578.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C20H16N6O4.C6H14N4O2/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10H,1-2H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

OLFPNWJCEUTPNJ-VWMHFEHESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,7-dimethoxy-4-phenyl-N-(1H-tetrazol-5-yl)-4H-furo-(3,2-b)-indole-2-carboxamide 1-arginate
CI 922
CI-922

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 2
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 3
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 4
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 5
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 6
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide

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